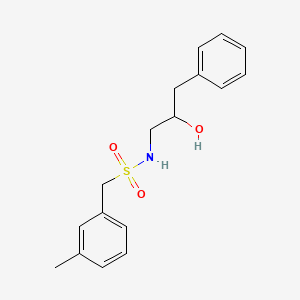

N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSZYLFZKYYSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reagent to form the hydroxy-phenylpropyl intermediate.

Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Could be used in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The hydroxy-phenylpropyl moiety can enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

The compound is compared below with structurally and functionally related methanesulfonamides, focusing on molecular conformation, spectroscopic properties, and synthesis.

Structural and Electronic Comparisons

Key analogs :

N-(3-Methylphenyl)methanesulfonamide

- Substituents: A single 3-methylphenyl group attached to the sulfonamide nitrogen.

- Conformation: DFT studies reveal a planar sulfonamide group with slight distortion due to steric interactions between the methyl group and sulfonyl oxygen .

N-(2-Methylphenyl)methanesulfonamide

- Substituents: 2-Methylphenyl group.

- Conformation: Enhanced steric hindrance between the ortho-methyl group and sulfonyl oxygen leads to a more twisted geometry compared to the 3-methyl isomer .

Sch225336 (Bis-sulfone CB2-selective ligand)

- Substituents: Bis-sulfone aromatic system.

- Function: Demonstrates the role of sulfonyl groups in receptor binding, highlighting the versatility of sulfonamides in pharmacological applications .

Table 1: Structural and Spectroscopic Comparison

Functional Implications

- Hydrogen Bonding : The hydroxy group in the target compound may enhance solubility and intermolecular interactions, contrasting with the hydrophobic 3-methylphenyl group in simpler analogs.

- Bioactivity: While Sch225336 () shows cannabinoid receptor affinity, the target compound’s biological profile remains unexplored.

Actividad Biológica

N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H23N1O4S

- Molecular Weight : 357.46 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Ion Channels : Similar compounds have been shown to modulate the activity of TRP (Transient Receptor Potential) channels, particularly TRPA1, which is involved in pain perception and inflammatory responses. This suggests that this compound may exhibit analgesic properties through TRP channel modulation .

- Neurotropic Activity : The compound may influence neurite outgrowth and neuronal survival, similar to other neurotropic agents. Studies on related compounds indicate potential benefits in treating neuropathies by enhancing neuronal regeneration and plasticity .

In Vitro Studies

Research has demonstrated that compounds with structural similarities to this compound exhibit significant biological activities:

- Neurite Outgrowth : In vitro assays using PC12 cells have shown that related compounds can enhance neurite outgrowth significantly when combined with nerve growth factors (NGF), indicating potential neuroprotective effects .

Case Studies

Case Study 1: Pain Management

A study evaluating the efficacy of TRPA1 inhibitors revealed that compounds structurally related to this compound significantly reduced mechanical allodynia in rodent models of neuropathic pain. The results indicated a dose-dependent response, highlighting the compound's potential as an analgesic agent.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents for polyneuropathy treatment, a derivative of the compound was shown to promote neurite outgrowth and improve functional recovery in animal models. The study emphasized the importance of the compound's structural features in mediating neurotropic effects .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.